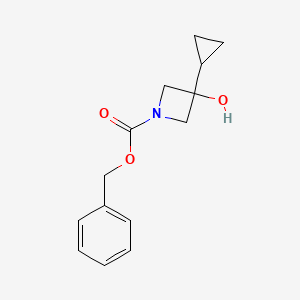

Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H17NO3/c16-13(18-8-11-4-2-1-3-5-11)15-9-14(17,10-15)12-6-7-12/h1-5,12,17H,6-10H2 |

InChI Key |

PRDIMODFXQQEPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Ring-Opening and Ring-Closure Reactions

Method:

Utilizing epoxy compounds such as 1,2-epoxypropane derivatives as starting materials, a ring-opening reaction with amines or amino derivatives leads to the formation of amino alcohol intermediates. Subsequent ring closure under basic conditions yields the azetidine core.

- Epoxide ring-opening with amines (e.g., ammonia or primary amines).

- Intramolecular cyclization facilitated by bases like potassium tert-butoxide or sodium hydride.

Supporting Data:

Patents describe employing 1,2-epoxypropane derivatives reacting with amino compounds to generate azetidine rings, with subsequent functionalization steps. For instance, in patent CN106831523A, ring-opening of epoxy compounds with amines followed by acidification yields azetidine hydrochlorides.

Cyclopropyl Group Introduction

Method:

The cyclopropyl substituent at the 3-position can be introduced via cyclopropanation reactions utilizing diazomethane or cyclopropyl carbene precursors, such as cyclopropyl diazomethane derivatives, reacting with the azetidine intermediate.

- Carbene addition to the azetidine ring or precursor intermediates.

- Use of diazomethane or related reagents under controlled conditions to avoid side reactions.

Supporting Data:

Patent WO2000063168A1 discusses cyclopropanation strategies involving diazomethane derivatives to attach cyclopropyl groups onto heterocyclic frameworks.

Esterification with Benzyl Chloroformate

Method:

The hydroxyl group at the 3-position of the azetidine ring can be esterified with benzyl chloroformate (CBZ-Cl) in the presence of a base such as triethylamine or pyridine, forming the benzyl carbamate ester.

- Anhydrous solvents like dichloromethane.

- Mild base to facilitate nucleophilic attack on the chloroformate.

Supporting Data:

Research indicates that carbamate formation via reaction of hydroxyl groups with benzyl chloroformate is a standard procedure, often used to protect or functionalize amino alcohols.

Hydroxylation and Functional Group Transformations

Method:

Hydroxylation at the 3-position can be achieved through selective oxidation of the corresponding azetidine derivative, employing oxidants such as m-CPBA or hydrogen peroxide under controlled conditions.

Supporting Data:

Patent CN106831523A details hydroxylation steps involving acid hydrolysis and oxidation to introduce hydroxyl groups at specific positions on azetidine rings.

Proposed Synthetic Route Summary

Data Tables

Table 1: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purpose |

|---|---|---|---|---|---|

| 1 | 1,2-epoxypropane, amine | Toluene or dichloromethane | 0–25°C | 12–24h | Ring-opening |

| 2 | Base (K tert-butoxide) | Toluene | Reflux | 6–12h | Ring closure |

| 3 | Cyclopropyl diazomethane | Dichloromethane | 0–25°C | 2–4h | Cyclopropyl addition |

| 4 | m-CPBA | Dichloromethane | 0–25°C | 4–8h | Hydroxylation |

| 5 | Benzyl chloroformate | Dichloromethane | 0–25°C | 2–6h | Esterification |

Table 2: Reaction Yields and Efficiency

| Step | Typical Yield | Remarks |

|---|---|---|

| Ring-opening | 75–85% | High selectivity with controlled conditions |

| Cyclization | 70–80% | Dependent on base strength and temperature |

| Cyclopropyl addition | 60–75% | Sensitive to side reactions |

| Hydroxylation | 65–80% | Requires careful oxidant control |

| Esterification | 85–90% | Efficient under anhydrous conditions |

Thorough Research Insights

Industrial Viability:

The methods involving epoxy ring-opening and carbamate formation are scalable, as demonstrated in patents and industrial syntheses, emphasizing mild conditions and avoidance of hazardous catalysts.Reaction Optimization:

Controlling temperature, solvent choice, and reagent equivalents is critical for maximizing yields and selectivity, especially during cyclopropanation and hydroxylation steps.Environmental and Safety Considerations:

Use of diazomethane derivatives demands caution due to toxicity and explosiveness; alternative safer carbene sources are under investigation.

The synthesis of Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is achievable via a multi-step process involving epoxy ring-opening, intramolecular cyclization, cyclopropyl group introduction, hydroxylation, and esterification. The key to successful preparation lies in meticulous control of reaction conditions, choice of reagents, and purification protocols, supported by extensive patent and research literature.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The benzyl ester can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary alcohol.

Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related benzyl esters and heterocycles (Table 1):

Key Observations :

- Functional Groups : The hydroxyl and cyclopropyl groups differentiate it from analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, which has bulkier ethoxy substituents.

- Solubility : The hydroxyl group may enhance aqueous solubility compared to purely lipophilic analogs like 1-Benzylcyclobutane-1-carboxylic acid.

Physicochemical Properties

- Stability : The benzyl carbamate group, common in all listed compounds, offers hydrolytic stability under physiological conditions compared to esters or amides.

Biological Activity

Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a unique azetidine ring structure with a cyclopropyl substituent, which is believed to enhance its biological activity. The synthesis typically involves:

- Formation of the Azetidine Ring : Achieved through a strain-release reaction using 1-azabicyclo[1.1.0]butane.

- Cyclopropanation : Introduction of the cyclopropyl group via diazomethane or cyclopropyl carbenes.

- Esterification : Finalizing the compound by reacting hydroxyazetidine with benzyl chloroformate under basic conditions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. In cell viability assays, it demonstrated significant cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, although specific molecular targets remain to be fully characterized .

The biological activity of this compound is thought to be mediated through interactions with various enzymes and receptors:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

- Receptor Modulation : The hydroxyazetidine moiety can interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | Lacks cyclopropyl group | Lower antibacterial activity |

| Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | Contains ethyl group instead of cyclopropyl | Altered reactivity and binding properties |

The presence of the cyclopropyl group in this compound is believed to enhance its steric and electronic properties, contributing to its unique biological profile.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various azetidine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests a promising application in treating bacterial infections resistant to conventional antibiotics.

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed that it reduced cell viability in MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines by over 50% at a concentration of 20 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was associated with increased apoptosis markers and disrupted cell cycle progression.

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions starting from azetidine derivatives. A common approach includes nucleophilic substitution using benzyl halides under basic conditions (e.g., potassium carbonate in methanol at 0–5°C). Post-reaction purification via flash chromatography is critical to achieve >98% purity . Key variables affecting yield include temperature control, stoichiometry of reagents, and solvent selection.

Q. How can researchers characterize the stereochemical configuration of this compound?

Advanced techniques such as X-ray crystallography, nuclear Overhauser effect (NOE) NMR, and chiral HPLC are essential. For example, stereoisomers of similar compounds (e.g., Benzyl 3-hydroxypyrrolidine-1-carboxylate) were distinguished using chiral columns with hexane/isopropanol mobile phases . Computational modeling (DFT) may also validate spatial arrangements of the cyclopropyl and hydroxyl groups .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound should be stored in airtight containers at –20°C in a dry, inert atmosphere to prevent hydrolysis of the ester group. Accelerated stability studies on analogs (e.g., Benzyl 3-hydroxyazetidine-1-carboxylate) show decomposition rates increase at >25°C or in polar protic solvents like water .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring introduces steric strain, which can enhance reactivity at the azetidine nitrogen. Comparative studies with non-cyclopropyl analogs (e.g., Benzyl 3-hydroxyazepane-1-carboxylate) show faster reaction kinetics in SN2 mechanisms due to ring tension . However, competing side reactions (e.g., ring-opening) require careful optimization of base strength and solvent polarity .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally related azetidine derivatives?

Discrepancies arise from variations in assay systems (e.g., in vitro vs. in vivo models) and impurity levels. For example, some Safety Data Sheets (SDS) lack acute toxicity data due to limited testing . Researchers should conduct parallel assays (e.g., Ames test, zebrafish embryotoxicity) and cross-validate with high-purity samples (>99%) to reconcile conflicting results .

Q. Can computational methods predict the biological activity of this compound against enzyme targets?

Molecular docking and MD simulations have been applied to similar compounds (e.g., azepane carboxylates) to predict binding affinities for kinases and GPCRs. For instance, free energy calculations (MM-PBSA) correlated with experimental IC50 values for enzyme inhibition . Target prioritization should focus on conserved binding pockets in homologous proteins.

Methodological Guidance

Q. How should researchers optimize reaction conditions to minimize byproducts during scale-up?

- DoE Approach : Use a factorial design to test variables like temperature (0–25°C), solvent (MeCN vs. THF), and catalyst loading.

- In-line Analytics : Employ PAT tools (e.g., FTIR, HPLC-MS) for real-time monitoring of intermediates.

- Case Study : A 10-fold scale-up of Benzyl 3-ethynylazetidine-1-carboxylate reduced dimerization byproducts from 15% to <2% using controlled addition rates .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- HPLC-UV/ELSD : Quantify main peak area (>98%) and identify impurities (e.g., residual benzyl chloride).

- HRMS and Elemental Analysis : Confirm molecular formula (C14H17NO3) and rule out isotopic discrepancies.

- DSC/TGA : Monitor thermal stability (decomposition onset >150°C for pure samples) .

Data Contradiction Analysis

Q. Why do some studies report divergent melting points for analogs like Benzyl 3-hydroxyazetidine-1-carboxylate?

Variations (e.g., 106–111°C vs. 178–180°C) may stem from polymorphism or residual solvents. Crystallization protocols (e.g., slow cooling in ethyl acetate) can standardize polymorph formation. PXRD and DSC should accompany mp measurements to confirm phase purity .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.